molecular formula C12H11NO B120020 2-Acetamidonaphthalene CAS No. 581-97-5

2-Acetamidonaphthalene

Cat. No. B120020
CAS RN: 581-97-5
M. Wt: 185.22 g/mol
InChI Key: DIEOESIZLAHURK-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A solution of 3.05 g (21.3 mmol) of 2-aminonaphthalene and 3.56 mL (25.6 mmol) of triethylamine in 100 mL of CH2Cl2 is cooled to 0° C., and 1.59 mL (22.4 mmol) of acetyl chloride is added dropwise. The reaction is allowed to warm to room temperature and is stirred under an atmosphere of nitrogen for 4 hours. The mixture is diluted with 100 mL of CH2Cl2 and washed with 50 mL each of 1 N HCl, H2O, saturated aqueous NaHCO3 and brine. The organic layer is dried over MgSO4, filtered and the solvent evaporated to give 2-acetylaminonaphthalene as a brown solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>C(Cl)Cl>[C:19]([NH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
NC1=CC2=CC=CC=C2C=C1
Name
Quantity
3.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.59 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred under an atmosphere of nitrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 50 mL each of 1 N HCl, H2O, saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.